molecular formula C9H15NO B13165528 2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one

2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one

Cat. No.: B13165528
M. Wt: 153.22 g/mol
InChI Key: GDCAJLPPSDAVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one (CAS 1602641-30-4) is a synthetic organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound features a pyrrolidine ring, a nitrogen-containing heterocycle that is a common scaffold in medicinal chemistry due to its presence in a wide range of biologically active molecules . The structure is further characterized by a propen-1-one group, which can be classified as a chalcone-like enone system. Chalcones and their derivatives are recognized in scientific literature for their versatile pharmacological activities, serving as key intermediates in the synthesis of more complex heterocyclic compounds . As a building block, this chemical offers researchers a versatile template for further chemical exploration and derivatization. It is supplied exclusively for laboratory research and analysis. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-6(2)9(11)8-4-5-10-7(8)3/h7-8,10H,1,4-5H2,2-3H3

InChI Key

GDCAJLPPSDAVPK-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)C(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one typically involves the reaction of 2-methylpyrrolidine with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key distinguishing feature is the 2-methylpyrrolidin-3-yl group , a five-membered cyclic amine. This contrasts with other prop-2-en-1-one derivatives bearing aromatic or heteroaromatic substituents:

Compound Name Substituents at C1 and C3 Positions Key Structural Differences Reference ID
2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one C1: 2-methylpyrrolidin-3-yl; C3: Methyl Pyrrolidine ring (cyclic amine) N/A
(E)-3-(Benzofuran-6-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (7m) C1: 3,4,5-Trimethoxyphenyl; C3: Benzofuran-6-yl Aromatic methoxy and benzofuran groups
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one C1: 2-Hydroxyphenyl; C3: 4-Chlorophenyl Hydroxy and chloro substituents
(E)-1-(2-(Piperidin-1-yl)quinolin-3-yl)prop-2-en-1-one C1: Piperidin-1-yl-quinolin-3-yl Piperidine (6-membered amine) and quinoline
(E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one C1: Naphthalen-2-yl; C3: 4-(Dimethylamino)phenyl Dimethylamino and naphthyl groups

Key Observations :

  • The pyrrolidine ring in the target compound may enhance solubility in polar solvents compared to purely aromatic substituents (e.g., trimethoxyphenyl in 7m ).
  • The methyl group on pyrrolidine could reduce steric hindrance compared to bulkier substituents like phthalazine in 6d .

Electronic Properties and Reactivity

Density functional theory (DFT) studies on similar compounds provide insights into electronic behavior:

Compound Name HOMO (eV) LUMO (eV) Reactivity Insights Reference ID
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one -8.723 4.959 Electron-rich methoxy group stabilizes HOMO
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one -8.171 5.386 Hydroxy groups enhance electron delocalization
(E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one Not reported Not reported Dimethylamino group acts as strong electron donor

Predictions for Target Compound :

  • The pyrrolidine ring may moderately lower the HOMO energy compared to dimethylamino-substituted analogs (e.g., ), reducing nucleophilicity.
  • The α,β-unsaturated ketone system likely retains strong electrophilicity at the β-carbon, similar to other propenones .

Hypotheses for Target Compound :

  • The pyrrolidine group may improve blood-brain barrier penetration compared to charged or polar substituents (e.g., hydroxy groups in ).
  • Synergy between the enone system and pyrrolidine’s hydrogen-bonding capability could enhance target binding in enzyme inhibition.

Biological Activity

2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one, also known as a derivative of pyrrolidine, is an organic compound with significant potential in medicinal chemistry due to its structural features and biological activity. This compound is characterized by its molecular formula C9H15NOC_9H_{15}NO and a molecular weight of approximately 153.22 g/mol . Its structure includes a conjugated system featuring an α,β-unsaturated carbonyl group, which is crucial for its reactivity and biological interactions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
Common Name2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one
CAS Number1602641-30-4
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
DensityN/A
Boiling PointN/A

Biological Activity

Research indicates that compounds similar to 2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one exhibit various biological activities, including:

1. Antiviral Properties
Studies have shown that derivatives of pyrrolidine, including this compound, may possess antiviral properties effective against several viral infections. The presence of the pyrrolidine moiety enhances interactions with biological targets, making these compounds valuable in medicinal applications .

2. Interaction with Biological Targets
The ability of 2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one to interact with specific receptors or enzymes is crucial for modulating biological pathways. Techniques such as molecular docking and binding affinity assays are frequently employed to elucidate these mechanisms .

3. Potential Therapeutic Applications
Given its structural characteristics, the compound is being investigated for potential therapeutic applications in various diseases, particularly in oncology where compounds with similar structures have demonstrated efficacy .

Case Studies and Research Findings

Recent studies have highlighted the biological effects of related compounds on cancer cell lines:

Case Study: Anticancer Activity
A study focused on the synthesis of novel nicotinic ligands demonstrated that compounds structurally related to 2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one exhibited multimodal actions targeting acetylcholine receptors and dopamine transporters, suggesting potential applications in treating neurodegenerative diseases and cancers .

Table: Summary of Related Compounds and Their Activities

Compound NameBiological ActivityUnique Characteristics
2-Methyl-1-(4-methylpyrrolidin-3-yl)prop-2-en-1-oneAntiviralDifferent substitution on the pyrrolidine ring
2-Methyl-1-(3-pyrrolidinyl)prop-2-en-1-oneAnticancerSimilar structure but different nitrogen positioning
1-(4-Methylpyrrolidin-3-yl)prop-2-en-1-onePotentially alters chemical reactivityLacks the methyl group on the alkene moiety

Synthesis and Chemical Reactions

The synthesis of 2-Methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one can be accomplished through several methods involving nucleophilic substitution reactions under alkaline conditions. These synthetic routes allow for modifications that can enhance its biological activity .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methyl-1-(2-methylpyrrolidin-3-yl)prop-2-en-1-one?

The Claisen-Schmidt condensation is a reliable method for synthesizing α,β-unsaturated ketones like this compound. React a substituted pyrrolidine-derived aldehyde with methyl ketone derivatives under basic conditions (e.g., NaOH/ethanol). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Characterization via 1H^1H-NMR and HR-MS validates the product .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is definitive for resolving bond lengths, angles, and stereochemistry. For rapid validation, combine spectroscopic methods:

  • IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm1^{-1}.
  • 1H^1H-NMR : Identify vinyl proton coupling (J1516HzJ \approx 15–16 \, \text{Hz}) for E-configuration.
  • HR-MS : Verify molecular ion peaks and isotopic patterns .

Q. What experimental techniques distinguish between E/Z isomers of the α,β-unsaturated ketone moiety?

  • XRD : Directly visualizes spatial arrangement of substituents.
  • NMR coupling constants : Trans-vinyl protons in E-isomers exhibit J15HzJ \geq 15 \, \text{Hz}, while Z-isomers show J12HzJ \leq 12 \, \text{Hz}.
  • UV-Vis : Compare λmax\lambda_{\text{max}} shifts; E-isomers typically absorb at longer wavelengths due to extended conjugation .

Advanced Research Questions

Q. How can density functional theory (DFT) validate experimental structural data?

Use software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to calculate bond lengths, angles, and UV-Vis spectra. Compare theoretical λmax\lambda_{\text{max}} values (via TD-DFT) with experimental UV data. Discrepancies >10 nm suggest conformational flexibility or solvent effects .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Disorder in pyrrolidine rings : Apply SHELXL restraints (e.g., DFIX, SIMU) to maintain reasonable geometry.
  • Hydrogen bonding ambiguities : Use Fourier difference maps and SHELXE’s automated hydrogen placement. Validate via Hirshfeld surface analysis .

Q. What pharmacological screening approaches are suitable for assessing bioactivity?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • DNA binding studies : Employ ethidium bromide displacement assays with UV-Vis or fluorescence quenching.
  • Enzyme inhibition : Test urease activity via indophenol method (monitor ammonia release) .

Q. How should contradictory data between computational and experimental results be analyzed?

  • Statistical validation : Calculate root-mean-square deviations (RMSD) for bond lengths/angles.
  • Solvent corrections : Apply polarizable continuum models (PCM) in DFT to account for solvent effects.
  • Conformational sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers .

Q. What strategies characterize hydrogen bonding networks in crystal packing?

Use graph set analysis (Etter’s rules) to classify motifs like D(2)\mathbf{D}(2) or R22(8)\mathbf{R}_2^2(8). Combine XRD data with CrystalExplorer for Hirshfeld surface plots, highlighting HO/N\text{H} \cdots \text{O/N} interactions .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) to enhance electrophilicity.
  • Pharmacophore mapping : Overlay optimized DFT structures with active analogs to identify critical moieties.
  • In silico docking : Target enzymes (e.g., cytochrome P450) using AutoDock Vina .

Q. What analytical methods ensure purity in pharmacological studies?

  • HPLC : Use C18 columns (acetonitrile/water mobile phase) with UV detection.
  • HR-MS : Detect trace impurities via high-resolution fragmentation patterns.
  • Elemental analysis : Validate stoichiometry (C, H, N) within 0.3% error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.